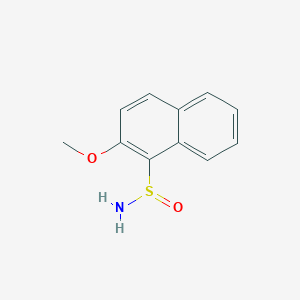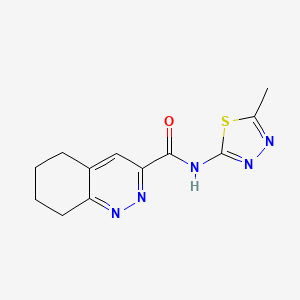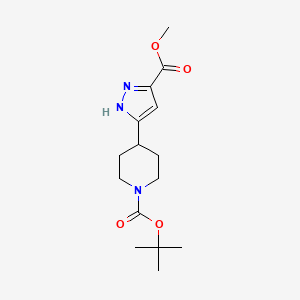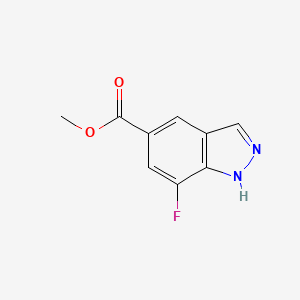
2-Methoxynaphthalene-1-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxynaphthalene-1-sulfinamide is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to 2-methoxynaphthalene derivatives, which have been synthesized and reacted with Grignard reagents to produce optically active sulfoxides and other products . These derivatives are of interest due to their relevance in the synthesis of non-steroidal anti-inflammatory agents and other pharmacologically active compounds .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through different methods. One approach involves the preparation of pure crystalline diastereomers of menthyl 2-methoxynaphthalene-1-sulfinate, which are then converted into alkyl and aryl 2-methoxynaphthyl sulfoxides using Grignard reagents . Another method includes the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, using environmentally benign reagents . Additionally, the synthesis of a related compound, 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide, has been reported, which involves the reaction of a quinazolinone derivative with chlorosulfonic acid followed by amidation .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry have been employed to confirm the structure of synthesized compounds . These techniques provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
2-Methoxynaphthalene derivatives undergo a range of chemical reactions. For instance, nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents has been observed, leading to the displacement of the 1-methoxy group and the formation of products with axial chirality . Chelation-assisted nucleophilic aromatic substitution is another reaction pathway for these compounds, with the activating ability of sulfonyl substituents playing a significant role in the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of methoxy and sulfinamide groups can affect the compound's solubility, reactivity, and stability. The reactivity of these compounds with Grignard reagents, as well as their susceptibility to nucleophilic aromatic substitution, is indicative of their chemical behavior . The optically active sulfoxides obtained from these reactions have specific physical properties, such as crystallinity and optical rotation, which are important for their potential applications in asymmetric synthesis and pharmaceuticals .
科学的研究の応用
Chelation-assisted Nucleophilic Aromatic Substitution
Research conducted by Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes. This study highlighted the factors determining the activating ability of various sulfonyl substituents, providing insight into the chemical reactivity of such compounds (Hattori et al., 1997).
Synthesis of Optically Active Sulfoxides
Bell and Mccaffery (1994) described the preparation of diastereomers of menthyl 2-methoxynaphthalene-1-sulfinate and their conversion into optically active alkyl and aryl 2-methoxynaphthyl sulfoxides. This process plays a significant role in the field of organic synthesis, particularly in the creation of stereospecific compounds (Bell & Mccaffery, 1994).
Catalytic Methylation for Drug Production
Yadav and Salunke (2013) explored the catalytic methylation of 2-naphthol using dimethyl carbonate, aiming to produce 2-methoxynaphthalene, a key intermediate in the manufacture of naproxen, a widely used anti-inflammatory drug. The study detailed the effects of various operating parameters on the activity and selectivity of the process (Yadav & Salunke, 2013).
Shape-Selective Acylation
Botella et al. (2003) investigated the shape-selective acylation of 2-methoxynaphthalene over different zeolite catalysts. This research is significant for understanding the selectivity and efficiency of chemical reactions in the presence of solid catalysts, which has broad applications in chemical synthesis (Botella et al., 2003).
Fluorescence Studies
Magnes, Strashnikova, and Pines (1999) conducted a study on the fluorescence of 1-methoxynaphthalene and 1-naphthol in various solvents. This research contributes to the understanding of molecular behavior in different environments and is useful in spectroscopy and analytical chemistry (Magnes et al., 1999).
Regioselective Lithiation Studies
Betz and Bauer (2002) focused on the regioselective lithiation of 1-methoxynaphthalene, exploring the mechanisms and kinetics of this reaction. Such studies are essential in the field of organometallic chemistry, particularly for the synthesis of complex organic compounds (Betz & Bauer, 2002).
Safety and Hazards
作用機序
Target of Action
Sulfinamides, a class of compounds to which 2-methoxynaphthalene-1-sulfinamide belongs, are known to exhibit a range of pharmacological activities . They can interact with various biological targets, influencing numerous physiological processes.
Mode of Action
For instance, they can act as inhibitors or activators of certain enzymes, modulating their activity and influencing the physiological processes they control .
Biochemical Pathways
Sulfinamides can influence a variety of biochemical pathways, depending on their specific targets . They can affect the synthesis and degradation of biomolecules, energy production, signal transduction, and other cellular processes.
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
For instance, if it acts as an enzyme inhibitor, it could decrease the production of certain biomolecules, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
特性
IUPAC Name |
2-methoxynaphthalene-1-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGMXUFCBHURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)
![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)



